Cas no 86636-96-6 (Potassium 4-Methoxycinnamate)
Potassium 4-Methoxycinnamate Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(4-methoxyphenyl)-, potassium salt
- Potassium 4-Methoxycinnamate
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Potassium 4-Methoxycinnamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P698158-2.5g |
Potassium 4-Methoxycinnamate |
86636-96-6 | 2.5g |
$ 50.00 | 2022-06-03 | ||
| TRC | P698158-5g |
Potassium 4-Methoxycinnamate |
86636-96-6 | 5g |
$ 70.00 | 2022-06-03 | ||
| TRC | P698158-25g |
Potassium 4-Methoxycinnamate |
86636-96-6 | 25g |
$ 230.00 | 2022-06-03 |
Potassium 4-Methoxycinnamate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Potassium 4-Methoxycinnamate
Research Brief on Potassium 4-Methoxycinnamate (CAS: 86636-96-6): Recent Advances and Applications in Chemical Biology and Medicine
Potassium 4-Methoxycinnamate (CAS: 86636-96-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This brief synthesizes the latest findings (2022-2023) regarding its molecular mechanisms, therapeutic potential, and industrial applications. As a derivative of cinnamic acid, this potassium salt exhibits enhanced solubility and bioavailability compared to its parent compound, making it particularly valuable for biomedical applications.
Recent studies have elucidated the compound's dual functionality as both a UV-absorbing agent and an anti-inflammatory molecule. A 2023 Journal of Medicinal Chemistry publication demonstrated its potent inhibition of NF-κB signaling pathways at concentrations as low as 10 μM, suggesting potential applications in treating chronic inflammatory disorders. Structural analysis reveals that the methoxy group at the para position significantly enhances its binding affinity to inflammatory mediators compared to other cinnamate derivatives.
In dermatological applications, research teams at Harvard Medical School and MIT have developed novel topical formulations containing Potassium 4-Methoxycinnamate for simultaneous UV protection and anti-aging effects. The compound's unique photostability (demonstrating 92% stability after 24 hours of UV exposure in recent stability tests) makes it superior to conventional sunscreens. Furthermore, its antioxidant capacity was shown to reduce reactive oxygen species (ROS) production by 68% in human keratinocytes exposed to UVA radiation.
From a chemical synthesis perspective, a breakthrough green chemistry approach was published in ACS Sustainable Chemistry & Engineering (2023) describing a solvent-free mechanochemical synthesis of Potassium 4-Methoxycinnamate with 98% yield. This environmentally friendly production method could significantly reduce manufacturing costs while maintaining high purity standards required for pharmaceutical applications.
The compound's safety profile has been extensively evaluated in recent preclinical studies. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology confirmed no genotoxic effects at therapeutic doses, with an LD50 > 2000 mg/kg in rodent models. However, researchers note the need for further clinical trials to establish human dosing parameters and long-term safety data.
Emerging applications in drug delivery systems highlight Potassium 4-Methoxycinnamate's role as an effective permeation enhancer. Studies utilizing Franz diffusion cells demonstrated a 3.2-fold increase in transdermal delivery of hydrophobic drugs when combined with this compound. Its amphiphilic nature and ability to temporarily disrupt stratum corneum lipids without causing irritation make it particularly promising for transdermal formulations.
Future research directions identified in recent literature include exploring its potential in combination therapies for skin cancers, development of biodegradable polymers incorporating the compound for medical device coatings, and investigation of its effects on microbiome balance in dermatological formulations. The compound's multifaceted biological activities continue to make it a focus of interdisciplinary research across chemical, biological, and medical sciences.
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